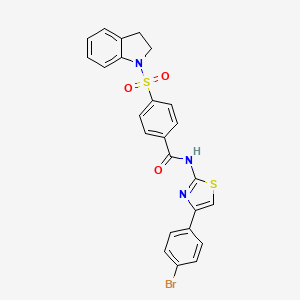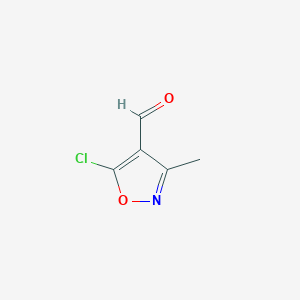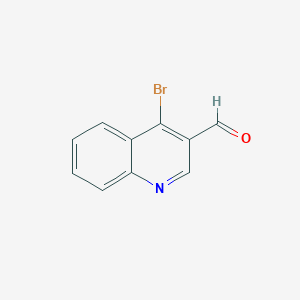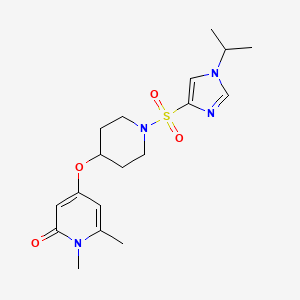
6-ethyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one, also known as Epetraborole, is a novel antifungal agent that has been developed for the treatment of onychomycosis, a fungal infection of the nails. It has been shown to be effective against a wide range of fungal species, including those that are resistant to other antifungal agents.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
A study by Mallesha et al. (2012) focused on the synthesis of various pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the compound , and evaluated their antiproliferative effects against human cancer cell lines. Some compounds demonstrated significant activity, indicating potential for cancer treatment research.
Structural Analysis
Research by Wang and Pan (2006) and Wang, Zhou, and Hu (2006) on the crystalline forms of compounds similar to the one provides insights into molecular structure, conformation, and interactions, which are crucial for understanding drug design and development.
Antimicrobial Activity
Tiwari et al. (2018) Tiwari et al. (2018) investigated derivatives of pyrimidin-4(3H)-one for their in vitro antifungal and antibacterial activity. These studies suggest potential applications in developing new antimicrobial agents.
Molecular Interactions
Research by Acosta et al. (2013) on various 2-amino-5-formylpyrimidines, which share a core structure with 6-ethyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one, highlights the importance of understanding hydrogen-bonded assembly and electronic structure for pharmaceutical applications.
Synthesis and Application in Drug Discovery
A study by Hossan et al. (2012) on the synthesis of pyrimidinone derivatives and their potential as antimicrobial agents indicates the importance of such compounds in drug discovery and development.
Nonlinear Optical Properties
Hussain et al. (2020) Hussain et al. (2020) examined the nonlinear optical properties of pyrimidine derivatives, suggesting possible applications in optoelectronics.
Eigenschaften
IUPAC Name |
4-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-2-10-8-11(17)15-13(14-10)19-9-12(18)16-6-4-3-5-7-16/h8H,2-7,9H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIPEPLGKZKOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)
![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)
![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)






![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)